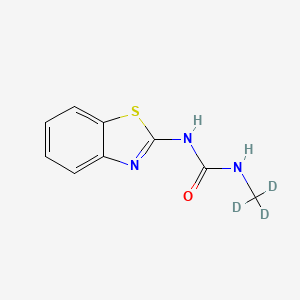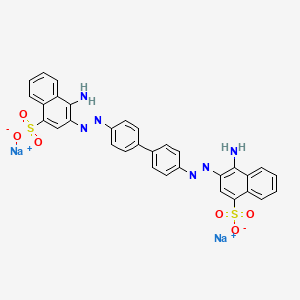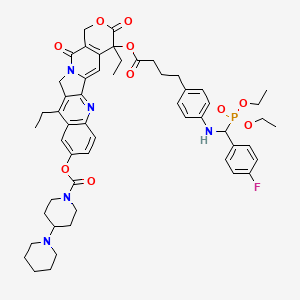
Antitumor agent-61
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-61 is a derivative of Irinotecan, a well-known chemotherapeutic agent. This compound has shown potent antitumor activity against various human cancer cell lines, including SK-OV-3, SK-OV-3/CDDP, U2OS, MCF-7, A549, and MG-63 . It induces apoptosis through mitochondrial pathways, making it a promising candidate for cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-61 involves multiple steps. One common method starts with the commercially available compound 9, which reacts with thiourea at 140°C for 8 hours to obtain the intermediate compound 11
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves large-scale chemical reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Antitumor agent-61 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
科学的研究の応用
Antitumor agent-61 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of chemical reactions and the development of new synthetic methods.
Biology: It helps in understanding cellular processes and the effects of chemotherapeutic agents on cancer cells.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
作用機序
Antitumor agent-61 exerts its effects by inducing apoptosis through mitochondrial pathways . It decreases the mitochondrial membrane potential and increases reactive oxygen species levels in a dose-dependent manner. This leads to the activation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2 .
類似化合物との比較
Similar Compounds
Irinotecan: The parent compound of Antitumor agent-61, used widely in chemotherapy.
Topotecan: Another derivative of camptothecin, used to treat ovarian and small cell lung cancers.
SN-38: The active metabolite of Irinotecan, known for its potent antitumor activity.
Uniqueness
This compound is unique due to its enhanced potency and ability to induce apoptosis through mitochondrial pathways. Its IC50 values range from 0.92 to 3.23 μM against various cancer cell lines, making it more effective than some of its counterparts .
特性
分子式 |
C54H63FN5O10P |
|---|---|
分子量 |
992.1 g/mol |
IUPAC名 |
[19-[4-[4-[[diethoxyphosphoryl-(4-fluorophenyl)methyl]amino]phenyl]butanoyloxy]-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C54H63FN5O10P/c1-5-41-42-31-40(69-53(64)59-29-25-39(26-30-59)58-27-10-9-11-28-58)23-24-46(42)57-49-43(41)33-60-47(49)32-45-44(51(60)62)34-66-52(63)54(45,6-2)70-48(61)14-12-13-35-15-21-38(22-16-35)56-50(36-17-19-37(55)20-18-36)71(65,67-7-3)68-8-4/h15-24,31-32,39,50,56H,5-14,25-30,33-34H2,1-4H3 |
InChIキー |
MQQRMISZWWMKBM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCCC5=CC=C(C=C5)NC(C6=CC=C(C=C6)F)P(=O)(OCC)OCC)C2=NC7=C1C=C(C=C7)OC(=O)N8CCC(CC8)N9CCCCC9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


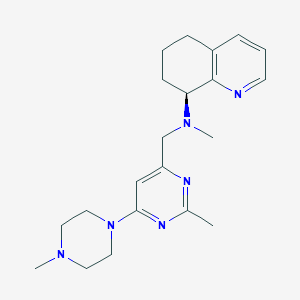

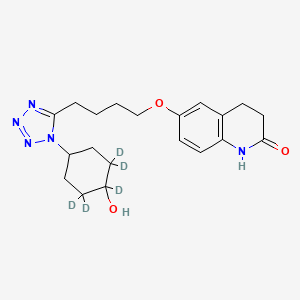
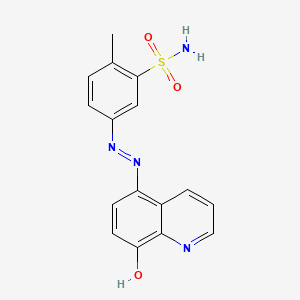

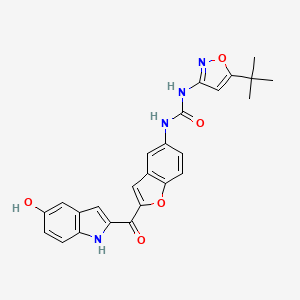

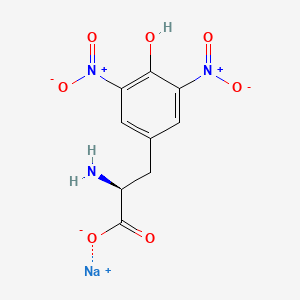
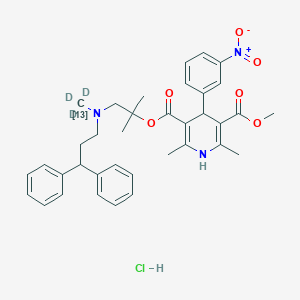
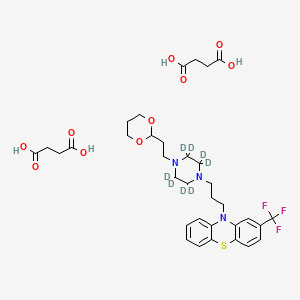
![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
